molecular formula C26H26N4O2S2 B12132919 3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12132919
M. Wt: 490.6 g/mol
InChI Key: RLZITLWQQFOSOK-UZYVYHOESA-N
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Description

3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a pyrido[1,2-a]pyrimidinone core, and a piperidine moiety. The presence of these diverse functional groups makes this compound an interesting subject for various chemical and biological studies.

Properties

Molecular Formula

C26H26N4O2S2

Molecular Weight

490.6 g/mol

IUPAC Name

(5Z)-5-[(4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(3-phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H26N4O2S2/c31-24-20(23(28-14-6-2-7-15-28)27-22-13-5-8-16-29(22)24)18-21-25(32)30(26(33)34-21)17-9-12-19-10-3-1-4-11-19/h1,3-5,8,10-11,13,16,18H,2,6-7,9,12,14-15,17H2/b21-18-

InChI Key

RLZITLWQQFOSOK-UZYVYHOESA-N

Isomeric SMILES

C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCCC5=CC=CC=C5

Canonical SMILES

C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable thiourea derivative with an α-haloketone to form the thiazolidinone ring.

    Construction of the Pyrido[1,2-a]pyrimidinone Core: This is achieved by the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with a β-dicarbonyl compound.

    Introduction of the Piperidine Moiety: This step involves the nucleophilic substitution of a halogenated precursor with piperidine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated precursors, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Its ability to interact with various biological targets makes it a valuable tool for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure and biological activities make it a promising candidate for the development of new drugs.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its diverse functional groups allow for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with various molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds containing the thiazolidinone ring.

    Pyrido[1,2-a]pyrimidinones: Compounds with the pyrido[1,2-a]pyrimidinone core.

    Piperidine Derivatives: Compounds containing the piperidine moiety.

Uniqueness

What sets 3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one apart is its unique combination of these functional groups. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biological Activity

The compound 3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule notable for its diverse biological activities and potential therapeutic applications. Its structure integrates functional groups that enhance its interaction with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

This compound features a thiazolidinone ring, a pyrido[1,2-a]pyrimidinone core, and a piperidine moiety. The molecular formula is C22H28N4O3S2C_{22}H_{28}N_{4}O_{3}S_{2}, with a molecular weight of approximately 490.6 g/mol . The unique combination of these structural elements contributes to its biological activity and potential use in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. By binding to these targets, it can modulate their activity, leading to various biological responses. For instance, compounds with similar structures have been shown to exhibit anti-cancer properties by affecting signaling pathways related to cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity : The compound has demonstrated potential in inhibiting cancer cell proliferation, particularly in breast cancer cells. It appears to induce apoptosis by modulating the expression of Bcl-2 family proteins, promoting pro-apoptotic factors while reducing anti-apoptotic ones .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess significant antibacterial and antifungal activities. The presence of the thiazolidinone structure has been linked to enhanced antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
  • Antioxidant Activity : Compounds with similar structural features have shown antioxidant properties, suggesting potential applications in oxidative stress-related conditions .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to or derived from the target molecule:

  • A study on thiazolidine derivatives indicated their effectiveness against breast cancer cells through the induction of apoptosis via the Raf/MEK/ERK signaling pathway .
  • Another investigation focused on the synthesis of dihydropyridine derivatives, which revealed their ability to block L-type calcium channels in cardiomyocytes, highlighting their cardiovascular protective effects .

Data Tables

Biological ActivityObservations
AnticancerInduces apoptosis in breast cancer cells; modulates Bcl-2 family proteins
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria
AntioxidantPotential protective effects against oxidative stress

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